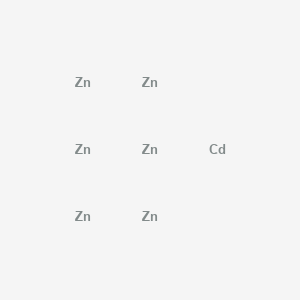
Cadmium;ZINC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium and zinc are both metals belonging to Group 12 of the periodic table. Cadmium is a soft, bluish-white metal that is often found alongside zinc ores. Zinc, on the other hand, is a more abundant element and is widely used in various industrial applications. Both elements share similar chemical properties but differ in their physical characteristics and toxicity levels. Cadmium is known for its toxicity and is used in batteries, coatings, and pigments, while zinc is essential for human health and is used in galvanization, alloys, and as a dietary supplement .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cadmium is typically produced as a by-product of zinc refining. The primary method involves the roasting of zinc sulfide ores, which results in the formation of zinc oxide and cadmium oxide. The cadmium oxide is then reduced to metallic cadmium using carbon. Zinc is produced through the electrolysis of zinc sulfate solution, which is obtained by leaching zinc oxide with sulfuric acid .
Industrial Production Methods
In industrial settings, cadmium is recovered from zinc smelting processes. The cadmium is separated from zinc and other impurities through a series of steps, including distillation and electrolysis. Zinc production involves the roasting of zinc sulfide ores to produce zinc oxide, which is then reduced to metallic zinc using either the electrolytic process or the thermal reduction process .
Analyse Des Réactions Chimiques
Types of Reactions
Cadmium and zinc undergo various chemical reactions, including oxidation, reduction, and substitution. Cadmium reacts with oxygen to form cadmium oxide, while zinc forms zinc oxide. Both metals react with acids to produce hydrogen gas and their respective metal salts .
Common Reagents and Conditions
Oxidation: Cadmium and zinc react with oxygen at elevated temperatures to form their oxides.
Reduction: Cadmium oxide can be reduced to metallic cadmium using carbon, while zinc oxide can be reduced using carbon or electrolysis.
Substitution: Both metals can undergo substitution reactions with halogens to form metal halides
Major Products Formed
Cadmium Oxide (CdO): Formed by the oxidation of cadmium.
Zinc Oxide (ZnO): Formed by the oxidation of zinc.
Cadmium Chloride (CdCl₂): Formed by the reaction of cadmium with hydrochloric acid.
Zinc Chloride (ZnCl₂): Formed by the reaction of zinc with hydrochloric acid.
Applications De Recherche Scientifique
Cadmium and zinc have numerous applications in scientific research:
Chemistry: Cadmium is used in the synthesis of cadmium-doped zinc oxide nanoparticles, which have applications in gas sensing and catalysis.
Biology: Zinc is an essential trace element for human health, playing a crucial role in enzyme function and protein synthesis.
Medicine: Zinc is used in dietary supplements and as a treatment for zinc deficiency.
Industry: Cadmium is used in nickel-cadmium batteries, pigments, and coatings. .
Mécanisme D'action
Cadmium exerts its toxic effects by binding to proteins and enzymes, disrupting their function. It can replace zinc in various biological molecules, leading to oxidative stress and cellular damage. Cadmium also activates the high zinc response by binding to the HIZR-1 nuclear receptor, mimicking the effects of zinc .
Zinc, on the other hand, is essential for numerous biological processes. It acts as a cofactor for many enzymes and is involved in DNA synthesis, protein synthesis, and cell division. Zinc also plays a role in immune function and wound healing .
Comparaison Avec Des Composés Similaires
Cadmium and zinc are similar to other Group 12 elements, such as mercury. cadmium is more toxic than zinc and mercury. Zinc is unique in its essential role in human health, while cadmium and mercury are primarily known for their toxicity .
Similar Compounds
Mercury (Hg): Another Group 12 element, known for its toxicity and use in thermometers and dental amalgams.
Lead (Pb): Although not a Group 12 element, lead shares some chemical properties with cadmium and is also known for its toxicity.
Nickel (Ni): Often found in similar industrial applications as cadmium and zinc, particularly in battery production
Propriétés
Numéro CAS |
647831-84-3 |
|---|---|
Formule moléculaire |
CdZn6 |
Poids moléculaire |
504.7 g/mol |
Nom IUPAC |
cadmium;zinc |
InChI |
InChI=1S/Cd.6Zn |
Clé InChI |
HAHXYKRDVVLJOU-UHFFFAOYSA-N |
SMILES canonique |
[Zn].[Zn].[Zn].[Zn].[Zn].[Zn].[Cd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


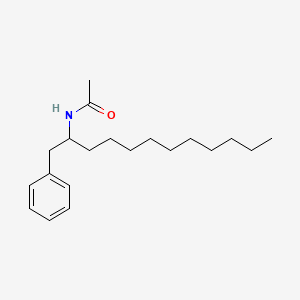
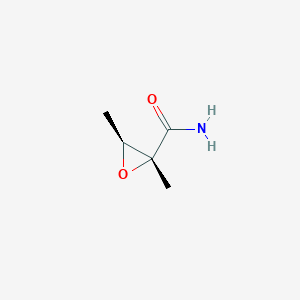

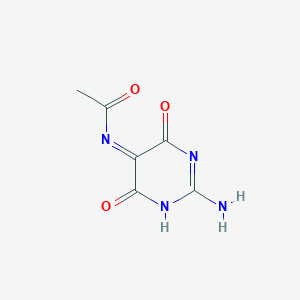
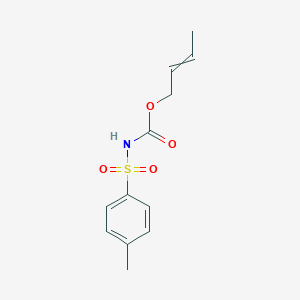
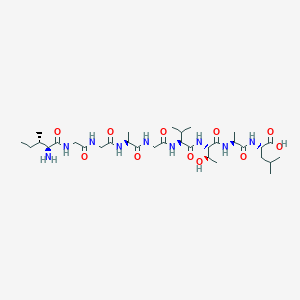

![2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile](/img/structure/B12583094.png)
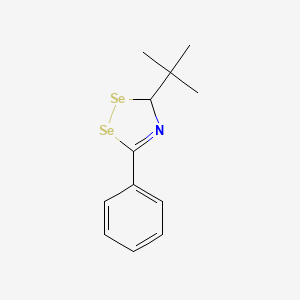
![1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol](/img/structure/B12583130.png)
![2-Propenamide, 2-(acetylamino)-N-[2-(4-hydroxyphenyl)ethyl]-](/img/structure/B12583133.png)
![4-[4-(tert-Butylamino)butyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B12583134.png)
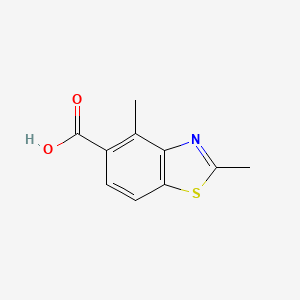
![2-{4-[(7-Chloro-8-methoxyquinolin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B12583142.png)
